4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a bromine atom, a pyridine ring, and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of the cyclohexadienone core and the introduction of the bromine and pyridine moieties. Common synthetic routes may involve:
Formation of the Cyclohexadienone Core: This can be achieved through various organic reactions such as aldol condensation or Michael addition.
Introduction of the Bromine Atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) are commonly employed.
Attachment of the Pyridine Moiety: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-3-pyridinyl)-1-piperazinecarboxylate
Uniqueness
4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
112359-98-5 |
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Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
4-bromo-2-(2-pyridin-2-ylethyliminomethyl)phenol |
InChI |
InChI=1S/C14H13BrN2O/c15-12-4-5-14(18)11(9-12)10-16-8-6-13-3-1-2-7-17-13/h1-5,7,9-10,18H,6,8H2 |
InChI Key |
YCJWQHXZEXANEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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